![molecular formula C15H15N3O2S2 B5876860 5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzofuran could be synthesized using a method such as the Gewald reaction , and the thiadiazole could be formed using a reaction like the Hantzsch thiazole synthesis . The final steps would likely involve forming the amide bond and introducing the ethyl and methyl groups.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Nazarov’s Reagent Synthesis : Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate can serve as a reactant to prepare Nazarov’s reagent via base-induced β-elimination. Nazarov’s reagent is valuable in organic synthesis, particularly in annulation reactions .
Materials Science and Corrosion Inhibition
- Corrosion Inhibitor : Ethyl methyl sulfide, a related compound, is used as a corrosion inhibitor for zinc metal. Investigate whether this compound exhibits similar properties .
properties
IUPAC Name |
5-ethyl-3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-4-9-5-6-11-10(7-9)8(2)12(20-11)13(19)16-14-17-18-15(21-3)22-14/h5-7H,4H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWLIRNRXUXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
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